CP-346086 Exhibits 2.5–4× Greater MTP Inhibitory Potency than Lomitapide and SLx-4090 in Direct Comparator Assays
CP-346086 inhibits human MTP with an IC50 of 2.0 nM [1]. In a direct comparator analysis provided by the vendor GlpBio, CP-346086 is reported as more potent than both SLX 4090 (IC50 = 8 nM) and Lomitapide (Juxtapid; IC50 = 5–7 nM) [2]. This translates to a 2.5–4× lower IC50 for CP-346086 relative to these clinically advanced MTP inhibitors, indicating a higher intrinsic affinity for the MTP target under comparable assay conditions.
| Evidence Dimension | MTP enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 2.0 nM |
| Comparator Or Baseline | Lomitapide: 5–7 nM; SLx-4090: 8 nM |
| Quantified Difference | CP-346086 IC50 is 2.5–4× lower (more potent) |
| Conditions | In vitro MTP activity assay; source: vendor GlpBio product comparison |
Why This Matters
Higher potency enables lower dosing to achieve target engagement, potentially widening the therapeutic index and reducing off-target effects in experimental models.
- [1] Chandler CE, et al. J Lipid Res. 2003;44(10):1887-901. View Source
- [2] GlpBio. CP 346086 product page. Accessed 2026. View Source
